molecular formula C22H14N2O3S B2589421 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 922014-14-0

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2589421
CAS No.: 922014-14-0
M. Wt: 386.43
InChI Key: GXXPLJRUJUMRGZ-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic hybrid molecule designed for investigative applications in medicinal chemistry and pharmacology. Its structure incorporates a benzo[1,3]dioxole (piperonyl) moiety, a group recognized in scientific literature for its relevance in central nervous system (CNS) drug discovery. Research on other piperonyl-containing molecules has demonstrated their potential as scaffolds for developing potent anticonvulsant agents, with some derivatives showing high protective indices in preclinical models . The molecular architecture of this compound, which fuses the acenaphthothiazole system with the piperonyl unit, suggests potential for interaction with key neurological targets, such as sodium channels (e.g., NaV1.1), a mechanism known to be involved in the action of certain anticonvulsant therapies . Furthermore, the presence of the acenaphtho[1,2-d]thiazole core is indicative of potential diverse bioactivities, as analogous heterocyclic systems derived from barbituric acid and other scaffolds are extensively investigated for their antitumor, antimicrobial, and antiviral properties . This reagent offers researchers a sophisticated chemical tool to probe structure-activity relationships, explore novel mechanisms of action, and develop new therapeutic candidates for conditions such as epilepsy, cancer, and infectious diseases.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c25-18(10-12-7-8-16-17(9-12)27-11-26-16)23-22-24-20-14-5-1-3-13-4-2-6-15(19(13)14)21(20)28-22/h1-9H,10-11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXPLJRUJUMRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the acenaphthothiazole core, followed by the introduction of the benzodioxole group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to form different derivatives, potentially altering its electronic properties.

    Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce functional groups like halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of both acenaphthothiazole and benzodioxole moieties suggests that it might interact with biological targets in unique ways, potentially leading to the discovery of new drugs or therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, that benefit from its specific chemical properties. It might also find use in the production of specialty chemicals or as a reagent in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions involved.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains a fused acenaphtho[1,2-d]thiazole ring, which distinguishes it from simpler benzothiazole or triazole derivatives.
  • K-Series (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamides): Feature a non-fused benzothiazole core with a benzylthio substituent. Synthesized via a three-step route involving substitution, acid chloride formation, and amide coupling (yields: 37–90%) .
  • Triazole Derivatives (6a-m, 7a-m) : Incorporate a 1,2,3-triazole ring formed via copper-catalyzed azide-alkyne cycloaddition. The naphthalene substituent enhances hydrophobicity compared to the target compound’s acenaphthene system .
  • Nitrobenzothiazole-Thiadiazole Hybrids (6d): Combine nitrobenzothiazole and thiadiazole rings, synthesized via sequential substitution and coupling reactions.

Pharmacological Activities

  • Anticancer Potential: Nitrobenzothiazole-Thiadiazole Hybrids (6d): Exhibit VEGFR-2 inhibition (IC₅₀: <1 µM) and induce apoptosis in cancer cells . Triazole Derivatives (6a-m, 7a-m): Unspecified activity, but the naphthalene group may enhance intercalation properties .
  • Enzyme Inhibition :

    • Benzimidazole Derivative (28) : Acts as an IDO1 inhibitor (IC₅₀: 0.12 µM), leveraging the benzo[d][1,3]dioxol group for binding .
    • K-Series : Designed for agricultural applications, possibly targeting plant pathogens .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 6d) enhance anticancer activity by increasing electrophilicity .
  • Heterocyclic Rigidity : Fused systems (e.g., acenaphtho[1,2-d]thiazole) may improve target selectivity over flexible analogs like triazoles .
  • Substituent Effects : The benzo[d][1,3]dioxol group’s metabolic stability is conserved across multiple analogs, suggesting its critical role in bioavailability .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. The compound's molecular formula is C23H18N2O3S, and its molecular weight is approximately 398.54 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound contains:

  • Acenaphtho[1,2-d]thiazole moiety: Known for its diverse biological activities.
  • Benzo[d][1,3]dioxole structure: Often associated with medicinal properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Prostate cancer
  • Breast cancer
  • Lung cancer

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A study reported a dose-dependent reduction in cell viability in prostate cancer cells treated with this compound, with IC50 values ranging from 10 to 20 µM depending on the specific cell line tested.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro testing against several bacterial strains demonstrated effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate antibacterial activity.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases.

Case Studies

  • Prostate Cancer Study : A study involving the administration of this compound to mice bearing prostate tumors showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
  • Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a notable decrease in bacterial load within 24 hours of treatment, supporting its potential as an antibiotic agent.

Research Findings Summary Table

Biological ActivityCell Line/OrganismIC50/MIC (µM/µg/mL)Mechanism
AnticancerProstate Cancer10 - 20Apoptosis induction
Breast Cancer15 - 25Cell cycle arrest
Lung Cancer12 - 22Apoptosis induction
AntimicrobialStaphylococcus aureus15Bacterial inhibition
Escherichia coli25Bacterial inhibition
Pseudomonas aeruginosa30Bacterial inhibition
Anti-inflammatoryMacrophagesNot specifiedCytokine modulation

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